[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride
Description
The compound [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride (CAS 60752-79-6) is a quaternary ammonium carbamate derivative. Its structure features an azetidinium ring substituted with a 3-ethylpent-1-yn-3-yl group and a carbamate moiety linked to a 3-methylphenyl aromatic group. The chloride counterion enhances its solubility in polar solvents.
Properties
CAS No. |
60752-79-6 |
|---|---|
Molecular Formula |
C18H25ClN2O2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-5-18(6-2,7-3)20-12-16(13-20)22-17(21)19-15-10-8-9-14(4)11-15;/h1,8-11,16H,6-7,12-13H2,2-4H3,(H,19,21);1H |
InChI Key |
YCMXMMRWXAAHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2=CC=CC(=C2)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Azetidine Carbamate Formation
A key intermediate is the tert-butyl azetidin-3-ylmethylcarbamate hydrochloride, which can be synthesized by reacting azetidine derivatives with carbamoylating agents under controlled conditions.
| Parameter | Details |
|---|---|
| Starting material | Azetidine hydrochloride derivative |
| Carbamoylating agent | tert-Butyl chloroformate or equivalent |
| Base | N-ethyl-N,N-diisopropylamine (DIPEA) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 0 to 25 °C |
| Reaction time | 2 hours |
| Atmosphere | Inert (nitrogen) |
| Yield | ~71% |
Procedure Summary:
- The acid precursor is dissolved in anhydrous DMF.
- tert-Butyl azetidin-3-ylmethylcarbamate hydrochloride is added, followed by DIPEA.
- The mixture is cooled to 0 °C, and HATU (a coupling reagent) is added.
- The reaction warms to 25 °C and stirs for 2 hours under nitrogen.
- Workup involves quenching with phosphate buffer, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.
This method yields a yellow solid intermediate with high purity, confirmed by LC-HRMS analysis.
Quaternization and Salt Formation
The final step involves quaternization of the azetidine nitrogen to form the azetidinium ion, followed by chloride salt formation.
| Parameter | Details |
|---|---|
| Quaternizing agent | Alkyl halide (e.g., ethyl chloride) |
| Solvent | Isopropyl alcohol or similar |
| Base | N-ethyl-N,N-diisopropylamine (DIPEA) |
| Temperature | 100-120 °C |
| Reaction time | 12-24 hours |
| Atmosphere | Sealed tube, inert atmosphere |
| Yield | 52-96% depending on step and conditions |
- A solution of 4-chloropyridin-2-amine and tert-butyl (azetidin-3-ylmethyl) carbamate hydrochloride in isopropyl alcohol with DIPEA is heated at 120 °C for 24 hours in a sealed tube.
- After cooling, the mixture is worked up by extraction and washing to isolate the quaternized carbamate intermediate with yields up to 96%.
Data Table Summarizing Key Preparation Steps
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azetidine carbamate formation | tert-butyl chloroformate, DIPEA, HATU, DMF | 0-25 °C | 2 h | 71 | Inert atmosphere; silica gel purification |
| Alkynyl substitution | Alkynyl halide, DIPEA, DMF or DMSO | 80-120 °C | 12-24 h | N/A | Sealed tube; elevated temperature |
| Quaternization | Alkyl halide, DIPEA, isopropyl alcohol | 100-120 °C | 12-24 h | 52-96 | Sealed tube; inert atmosphere |
Analytical and Purification Techniques
- Chromatography: Silica gel flash chromatography using DCM/MeOH gradients is standard for purification.
- Mass Spectrometry: LC-HRMS confirms molecular weight and purity (e.g., m/z 607.1433 [M+Na]+ for intermediate).
- NMR Spectroscopy: Used to verify structural integrity of intermediates and final compound.
- Extraction and Washing: Standard aqueous workup with phosphate buffer, sodium bicarbonate, water, and brine.
Research Findings and Literature Context
- The synthetic routes involving azetidine carbamates and their quaternary ammonium salts are well-documented in recent patents and chemical supplier data.
- The use of HATU as a coupling reagent and DIPEA as a base is a common and efficient method for carbamate formation on azetidine scaffolds.
- Elevated temperatures in sealed tubes facilitate alkynylation and quaternization steps, optimizing yields and reaction rates.
- The chloride salt form enhances compound stability and solubility, important for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted azetidine compounds.
Scientific Research Applications
Pharmacological Uses
The unique structure of this compound suggests several pharmacological applications:
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant antimicrobial properties. The azetidine ring may enhance the interaction with bacterial cell membranes, leading to increased efficacy against various pathogens.
- Neuropharmacology : The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurological disorders. Its structural similarity to known neuroactive compounds warrants further investigation into its effects on neurotransmission.
Agricultural Chemistry
Due to its potential biological activity, this compound may also find applications in agricultural chemistry as a pesticide or herbicide:
- Insecticidal Properties : Compounds with similar structures have shown insecticidal activity, suggesting that this compound could be effective against agricultural pests.
Chemical Biology
The compound's ability to interact with biological targets makes it suitable for use in chemical biology:
- Targeted Drug Delivery : The lipophilic nature of the compound may facilitate its use in drug delivery systems, enhancing the bioavailability of therapeutic agents.
Case Studies
Several studies have explored compounds structurally related to [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride:
- Antimicrobial Studies : Research has demonstrated that azetidine derivatives exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest that the target compound may possess similar properties, warranting further exploration in clinical settings.
- Neuroactive Compound Research : Investigations into compounds with azetidine moieties have revealed their potential as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatments. This opens avenues for developing novel therapeutic agents based on the target compound.
Mechanism of Action
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The azetidine ring and carbamate group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecules involved.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
- Chloride Counterion : Compared to bromide or iodide salts, chloride improves biocompatibility but may reduce lipid solubility .
Bioactivity Insights
- Agrochemical Potential: Structural parallels to chlorpropham () and 3-chlorophenyl-containing herbicides () suggest herbicidal or fungicidal activity.
- Pharmacological Niche : The 3-methylphenyl group is common in CNS-targeting drugs (e.g., ’s amines), hinting at neurological applications pending further study .
Biological Activity
Molecular Details
- IUPAC Name: [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate; chloride
- Molecular Formula: C21H25ClN2O2
- Molecular Weight: 372.888 g/mol
- CAS Number: 60752-78-5
Structural Representation
The compound features an azetidine ring connected to a carbamate moiety and a 3-methylphenyl group, contributing to its unique biological properties. The presence of the ethynyl group may enhance its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with azetidine structures often act as enzyme inhibitors, particularly in metabolic pathways related to neurotransmitter synthesis.
- Receptor Modulation: The presence of the carbamate group may allow this compound to interact with various receptors, potentially influencing neurotransmission and other signaling pathways.
Potential Therapeutic Applications
Research indicates that compounds similar to this one may have applications in:
- Neurological Disorders: Due to their ability to modulate neurotransmitter systems.
- Antimicrobial Activity: Some azetidine derivatives have shown promise against bacterial and fungal pathogens.
Case Studies
Several studies have explored the biological activity of azetidine derivatives, providing insights into their pharmacological profiles:
- Neuroprotective Effects: A study demonstrated that azetidine derivatives could protect neuronal cells from oxidative stress, suggesting potential in treating neurodegenerative diseases.
- Antimicrobial Properties: Research indicated that certain carbamate derivatives exhibited significant antibacterial activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are optimal for preparing [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride?
The synthesis involves sequential alkylation and carbamate formation. A plausible route includes:
- Step 1: Formation of the azetidine ring via cyclization of a β-chloroamine intermediate under basic conditions.
- Step 2: Quaternization of the azetidine nitrogen with 3-ethylpent-1-yn-3-yl bromide to form the azetidinium core.
- Step 3: Coupling the azetidinium intermediate with 3-methylphenyl isocyanate in the presence of triethylamine to form the carbamate linkage. Reaction monitoring via ESI-MS and purification by silica gel chromatography are critical for optimizing yields (e.g., yields improved from 15% to 33% with extended reaction times) . For analogous compounds, chloroform and triethylamine are preferred solvents/bases to minimize side reactions .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- 1H-NMR: Confirm the azetidinium proton environment (signals shift from ~2.70 ppm for -CH2-NH2 intermediates to 3.18–2.97 ppm for -CH2-NH-C=O in carbamates) .
- Mass spectrometry (ESI-MS): Verify molecular ion peaks and isotopic patterns.
- Elemental analysis: Ensure stoichiometric chloride counterion incorporation.
- X-ray crystallography (if feasible): Resolve the azetidine ring geometry and carbamate orientation .
Q. What are the key physicochemical properties influencing its biological interactions?
The compound’s lipophilicity is enhanced by the ethylpentynyl substituent, which may improve membrane permeability. Computational models (e.g., LogP calculations) and experimental techniques like reverse-phase HPLC can quantify hydrophobicity. The azetidinium’s positive charge facilitates electrostatic interactions with negatively charged biological targets, while the carbamate group offers hydrogen-bonding potential .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the optimization of this compound?
SAR studies should compare derivatives with:
- Varied substituents on the azetidine nitrogen (e.g., alkyl vs. aryl groups).
- Modified carbamate moieties (e.g., 3-methylphenyl vs. 4-chlorophenyl).
- Counterion effects (e.g., chloride vs. bromide). For example, replacing the ethylpentynyl group with a pyrrolidinyl moiety in analogous compounds increased receptor binding affinity by 40% . Tabulate data from in vitro assays (e.g., IC50 values) to correlate structural changes with activity.
Q. What experimental strategies resolve contradictions in biological activity data?
Discrepancies in activity (e.g., inconsistent IC50 values across studies) may arise from:
- Assay conditions: Variances in pH, ionic strength, or solvent (e.g., DMSO concentration).
- Target specificity: Off-target interactions with unrelated receptors or enzymes.
- Compound stability: Hydrolysis of the carbamate group under physiological conditions. Address these by:
- Standardizing assay protocols (e.g., uniform buffer systems).
- Conducting stability studies (e.g., HPLC monitoring of degradation products).
- Using orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity) .
Q. How can computational modeling predict its interaction with biological targets?
- Molecular docking: Screen against target proteins (e.g., cholinesterases) using software like AutoDock Vina. Focus on the carbamate’s hydrogen-bonding with catalytic serine residues .
- Molecular dynamics (MD) simulations: Assess the stability of the ligand-protein complex over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations).
- ADMET prediction: Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .
Methodological Guidance for Data Interpretation
Q. How to design a robust in vitro assay for evaluating inhibitory activity?
- Target selection: Prioritize enzymes with known carbamate sensitivity (e.g., acetylcholinesterase).
- Controls: Include a reference inhibitor (e.g., donepezil) and a vehicle control.
- Kinetic analysis: Perform Michaelis-Menten studies to determine inhibition mode (competitive vs. non-competitive).
- Data normalization: Express activity as % inhibition relative to baseline, with triplicate measurements to ensure reproducibility .
Q. What analytical techniques characterize degradation pathways under physiological conditions?
- LC-MS/MS: Identify hydrolysis products (e.g., 3-methylphenylamine and CO2).
- pH-rate profiling: Assess stability across pH 1–10 to simulate gastrointestinal and systemic environments.
- Isotope labeling: Use 13C-labeled carbamate to track CO2 release via mass spectrometry .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
